

γ -Linolenic Acid Methyl Ester molecular formula

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Compound of Interest

Compound Name: Methyl gamma-linolenate

Cat. No.: B153489

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Technical Guide: γ -Linolenic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of γ -Linolenic Acid Methyl Ester (Methyl GLA), a significant omega-6 polyunsaturated fatty acid ester. This document outlines its core physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in key biological signaling pathways.

Core Compound Data: Physicochemical Properties

γ -Linolenic Acid Methyl Ester is the formal condensation product of γ -linolenic acid and methanol.[1] It is an esterified version of the free acid, making it less water-soluble but more suitable for inclusion in dietary supplements and formulations.[2][3][4]

Property	Value	Source
Molecular Formula	C ₁₉ H ₃₂ O ₂	[2][5][6][7][8]
Molecular Weight	292.46 g/mol	[2][5][6]
CAS Number	16326-32-2	[3][8]
Synonyms	Methyl GLA, Methyl γ-Linolenate	[3][8]
Appearance	Liquid	[9]
Density	~0.90 g/cm ³	[2][9]
Boiling Point	162 °C at 0.5 mm Hg	[2][9]
Flash Point	62 °C	[9]
Refractive Index	n _{20/D} 1.476	[2][9]
Storage Temperature	-20°C	[9]
Solubility	Soluble in DMSO and Dimethyl Formamide (100 mg/ml)	[2][9]

Experimental Protocols

Accurate and reproducible experimental methods are critical for the study of γ-Linolenic Acid Methyl Ester. The following sections detail standard protocols for its preparation via transesterification and its analysis by gas chromatography.

Synthesis: Base-Catalyzed Transesterification

This protocol describes the conversion of lipids containing γ-linolenic acid into its methyl ester form for analysis.

Materials:

- Lipid-containing sample (e.g., borage oil, evening primrose oil)
- Heptane

- 2 M Methanolic Potassium Hydroxide (KOH)
- Internal Standard (IS) solution (e.g., Methyl nonadecanoate in toluene)
- Toluene
- Anhydrous Sodium Sulfate
- Vortex mixer
- GC Vials

Procedure:

- Accurately weigh approximately 100-200 mg of the oil sample into a reaction vial.[\[10\]](#)
- Add a known quantity of the internal standard solution.[\[10\]](#)
- Add 2 mL of heptane and 10 mL of toluene to dissolve the sample, then vortex thoroughly.
[\[10\]](#)
- For the base-catalyzed reaction, add 0.1 mL of 2 M methanolic KOH.[\[10\]](#)
- Cap the vial securely and vortex the mixture vigorously for 5-10 minutes at room temperature.
- Allow the mixture to stand for at least 30 minutes to ensure phase separation.[\[10\]](#)
- Carefully transfer the upper organic layer, which contains the Fatty Acid Methyl Esters (FAMES), to a clean GC vial.
- Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.
- The sample is now ready for Gas Chromatography (GC) analysis.

Workflow: Base-Catalyzed Transesterification

Sample Preparation

Weigh Oil Sample &
Add Internal Standard



Dissolve in
Heptane/Toluene



Reaction

Add Methanolic KOH
& Vortex



Allow Phase
Separation



Extraction & Analysis

Transfer Upper
(FAME) Layer



Dry with
 Na_2SO_4



Inject into GC

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Workflow for preparing FAMES via transesterification.

Analysis: Gas Chromatography (GC)

This protocol outlines a standard method for the separation and quantification of γ -Linolenic Acid Methyl Ester using a Gas Chromatograph with a Flame Ionization Detector (FID).

Instrumentation:

- Gas Chromatograph with a split/splitless injector and FID.[\[10\]](#)
- Capillary Column: A polar column such as Omegawax® or BPX-70 is recommended for FAME analysis.[\[11\]](#)

GC Conditions:

Parameter	Recommended Setting
Column	Supelco® Omegawax (30 m x 0.53 mm ID, 0.5 μ m)
Carrier Gas	Helium
Flow Rate	1 mL/min (Constant Flow)
Injector Temperature	250 °C
Detector Temperature	260 °C
Oven Program	Initial: 70 °C for 2 minRamp: 5 °C/min to 240 °CHold: 5 min at 240 °C
Injection Volume	1 μ L
Split Ratio	50:1

Data Analysis:

- Identify the γ -Linolenic Acid Methyl Ester peak by comparing its retention time with a known standard.
- Integrate the peak areas for both the analyte and the internal standard.

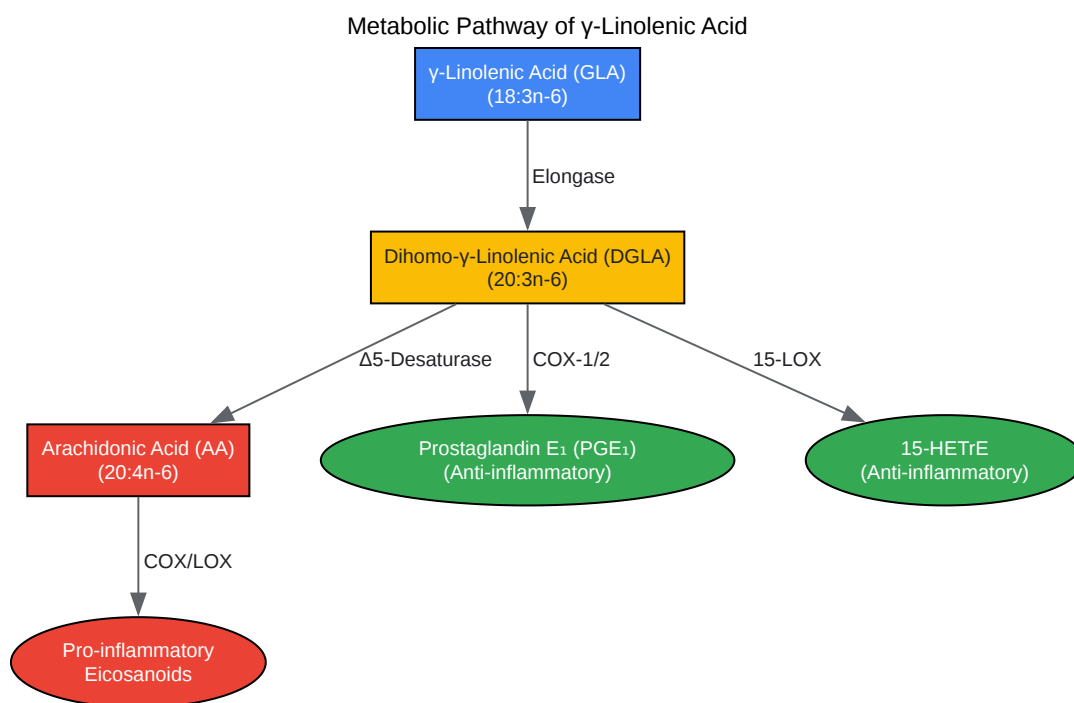
- Calculate the concentration of γ -Linolenic Acid Methyl Ester in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Biological Signaling Pathways

γ -Linolenic Acid (GLA) and its metabolites, including Dihomo- γ -linolenic acid (DGLA), are bioactive lipids that modulate key signaling pathways involved in inflammation and cellular metabolism.

Metabolic Conversion of γ -Linolenic Acid

GLA is metabolized into DGLA, which is a precursor to anti-inflammatory eicosanoids like prostaglandin E₁ (PGE₁) and 15-HETrE. This pathway is crucial for the anti-inflammatory effects attributed to GLA.[\[12\]](#)[\[13\]](#)

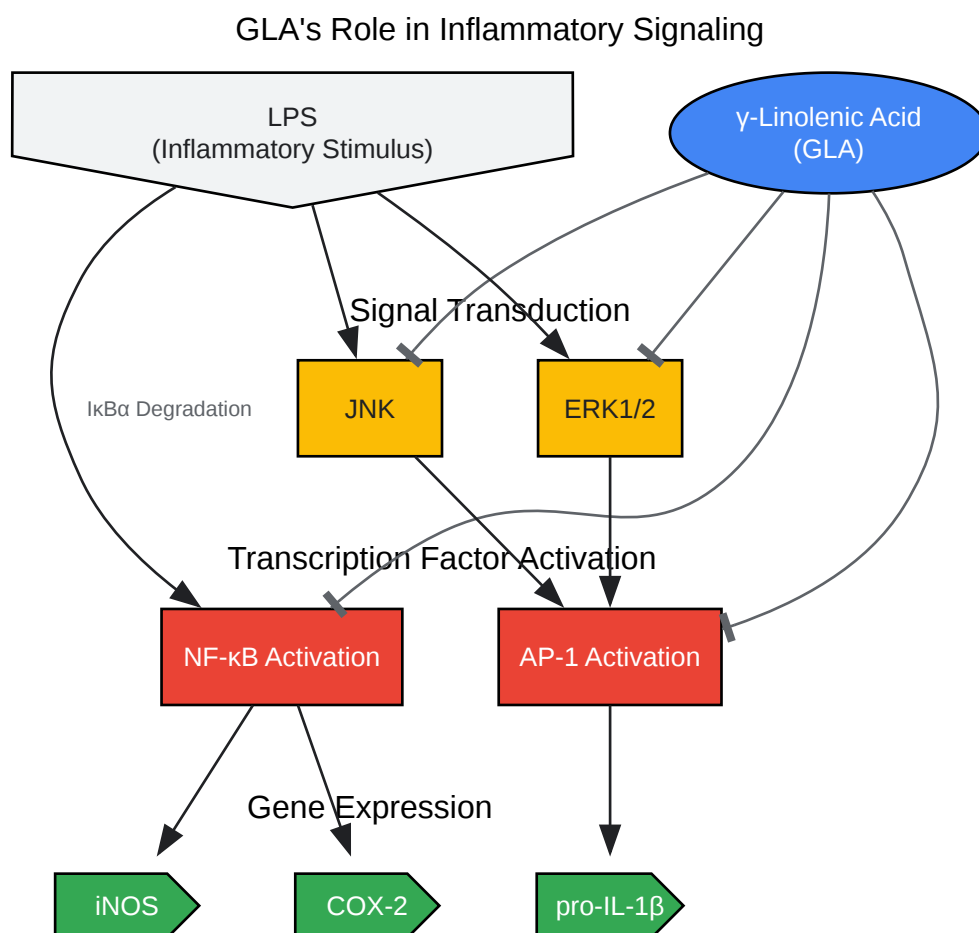


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Metabolic conversion of GLA to bioactive eicosanoids.

Inhibition of Pro-inflammatory Pathways

GLA has been shown to inhibit inflammatory responses by targeting key transcription factors NF- κ B and AP-1. It can suppress the activation of these pathways, which are responsible for transcribing pro-inflammatory genes like iNOS and COX-2.[14]



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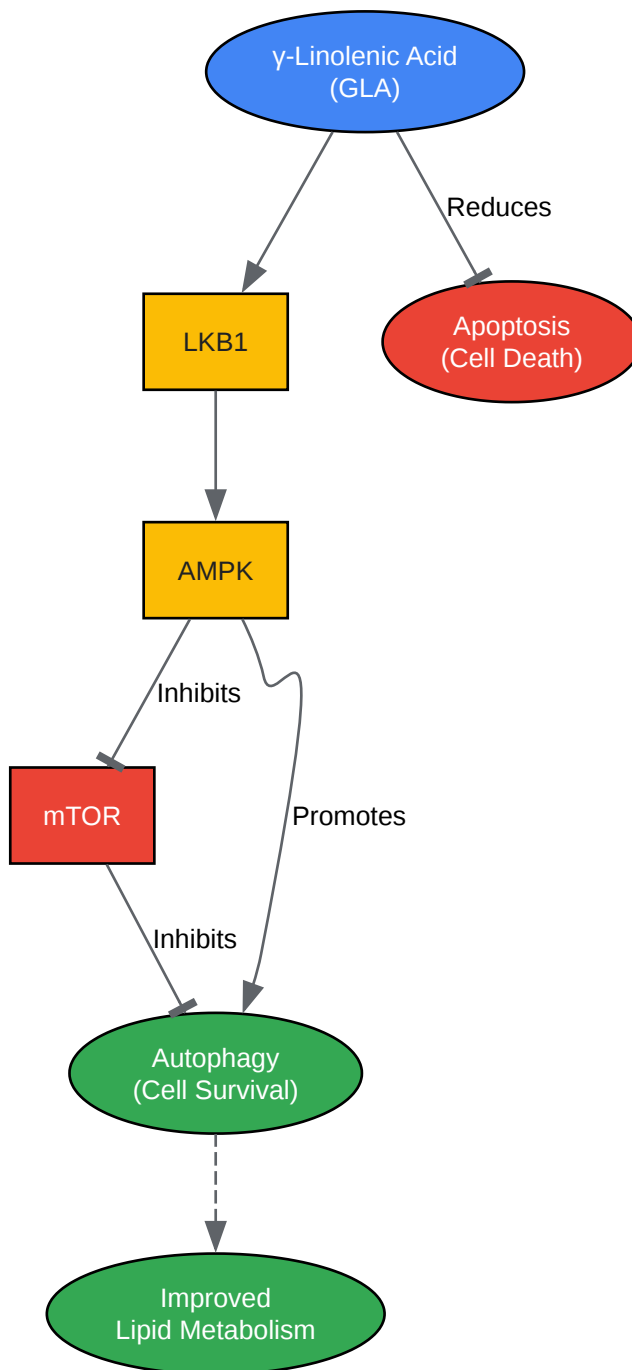
GLA inhibits LPS-induced inflammatory signaling.

Regulation of Lipid Metabolism via LKB1-AMPK-mTOR Pathway

In the context of metabolic disorders like nonalcoholic fatty liver disease (NAFLD), GLA has been observed to protect cells from lipid metabolism disorders. It achieves this by balancing autophagy and apoptosis through the activation of the LKB1-AMPK-mTOR signaling pathway.

[15][16]

GLA Regulation of Cellular Metabolism

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GLA modulates autophagy and apoptosis via LKB1-AMPK-mTOR.

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